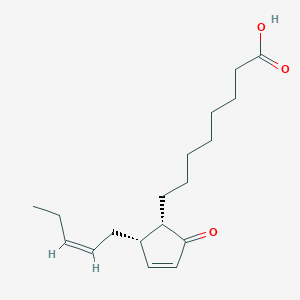
10-Oxo-11,15-phytodienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-OPDA is a prostanoid.
Applications De Recherche Scientifique
Role in Plant Defense and Stress Responses
Defense Against Biotic Stress : 10-Oxo-11,15-phytodienoic acid (10-OPDA) plays a crucial role in plant defense. It accumulates in response to fungal and insect attack, acting as a potent inhibitor of microbial and herbivore growth. This indicates its significance as a defense molecule in plants (Christensen et al., 2016).
Phytoalexin Activity : 10-OPDA exhibits phytoalexin activity, an important plant defense mechanism. It suppresses the growth of fungi and herbivores, suggesting its role as a natural protective agent in plants (Christensen et al., 2015).
Regulation of Plant Growth and Stress Responses : 10-OPDA is known to regulate a subset of jasmonate-responsive genes, affecting both plant growth and defense responses. It plays a role in balancing growth processes and defense mechanisms in plants (Liu & Park, 2021).
Impact on Plant Growth and Development
Growth Inhibition in Liverwort : Studies in liverwort (Marchantia polymorpha) indicate that 10-OPDA has growth inhibitory effects. It suggests a role for 10-OPDA in regulating growth in response to environmental stresses (Yamamoto et al., 2015).
Enhancement of Wheat Resistance : In wheat, 10-OPDA enhances resistance to Hessian fly under heat stress. This indicates its role in bolstering plant defenses against specific insect pests (Cheng et al., 2018).
Biosynthetic Pathway Analysis : Research on the synthesis of 10-OPDA has led to an efficient in vitro method for producing this compound, which is essential for understanding its biosynthetic pathways and potential applications in plant biotechnology (Kajiwara et al., 2012).
Biochemical and Molecular Aspects
Cyclopentenone Formation in Plants : Research on tobacco, tomato, and Arabidopsis has shown that 10-OPDA is involved in the formation of cyclopentenone compounds, indicating its role in the synthesis of complex plant metabolites (Krischke et al., 2003).
Impact on Pathogen Resistance : Studies have revealed that 10-OPDA plays a role in plant pathogen interactions, affecting the plant's resistance to bacterial and fungal pathogens (Raacke et al., 2006).
Involvement in Oxylipin Synthesis : Oxylipin profiling in Arabidopsis thaliana demonstrates the role of 10-OPDA in oxylipin synthesis during plant defense responses against bacterial pathogens (Andersson et al., 2006).
Applications in Plant-Insect Interactions
- Regulation of Insect Feeding Behavior : 10-OPDA influences the feeding behavior of corn leaf aphids, suggesting its role in plant-insect interaction dynamics (Grover et al., 2020).
Propriétés
Nom du produit |
10-Oxo-11,15-phytodienoic acid |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
8-[(1S,5S)-2-oxo-5-[(Z)-pent-2-enyl]cyclopent-3-en-1-yl]octanoic acid |
InChI |
InChI=1S/C18H28O3/c1-2-3-7-10-15-13-14-17(19)16(15)11-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)/b7-3-/t15-,16-/m0/s1 |
Clé InChI |
IYEHRWJNUWAXAD-JMTMCXQRSA-N |
SMILES isomérique |
CC/C=C\C[C@H]1C=CC(=O)[C@H]1CCCCCCCC(=O)O |
SMILES canonique |
CCC=CCC1C=CC(=O)C1CCCCCCCC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



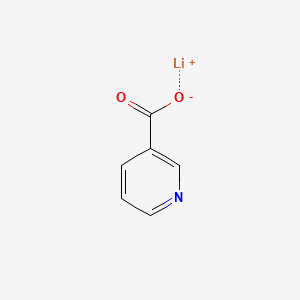
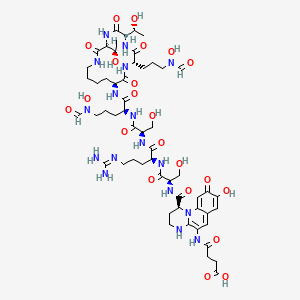



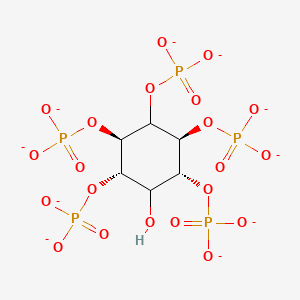
![(1R,4S,5E,8R,9R)-4-hydroxy-5-methyl-8-(prop-1-en-2-yl)-10-oxabicyclo[7.2.1]dodec-5-en-11-one](/img/structure/B1264789.png)

![sodium;(5R,6Z)-6-[(E)-3-(1-methyltriazol-4-yl)prop-2-enylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1264796.png)

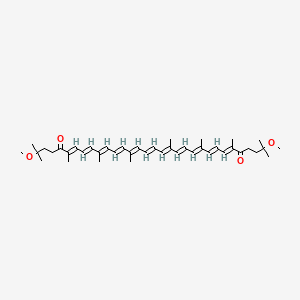
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)
![(3R,4R)-3-[4-(hydroxymethyl)phenyl]-N-(3-methoxypropyl)-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1264801.png)